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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507

(S)-2-methoxypropanoic acid, also known as (S)-(-)-2-methoxypropionic acid, is a chiral
carboxylic acid derived from the natural chiral pool. Its utility stems from the fixed (S)-
stereocenter at the C2 position, which can be incorporated into larger molecules to control their
stereochemistry—a critical factor in determining the efficacy and safety of pharmaceutical
agents.[1] The molecule's key identifiers and properties are summarized below.
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Property Value Reference(s)
Chemical Formula C4HsOs

Molecular Weight 104.10 g/mol

IUPAC Name (2S)-2-methoxypropanoic acid [2]

CAS Number 23953-00-6 [2]
Appearance Colorless Liquid

Boiling Point 99 °C (at 20.0 mmHg) [2]

Density (Racemic) 1.085 g/cm3 [3]

Refractive Index (n2°/D) 1.413 -1.415 [2]

Specific Optical Rotation

[0]2%/D = -75° (neat)

[2]14]
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Section 2: Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary objective when synthesizing (S)-2-
methoxypropanoic acid. While classical resolution of a racemic mixture is possible, a more
efficient and modern approach is to start from a readily available, enantiopure precursor. The
most logical and widely adopted strategy is the stereospecific methylation of (S)-lactic acid or
its esters.[5]

Causality of the Method: This pathway is chosen because the key reaction—O-methylation—
occurs at the hydroxyl group and does not involve breaking any bonds at the C2 stereocenter.
Therefore, the stereochemical integrity of the starting material is preserved, directly yielding the
desired (S)-enantiomer without the need for costly and wasteful resolution steps. Methyl (S)-
lactate is an ideal starting material as it is commercially available in high optical purity, derived
from the fermentation of carbohydrates.[6][7]
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Workflow: Stereospecific Synthesis from Methyl (S)-

Lactate

Step 1: O-Methylation
Methyl (S)-Lactate
(Enantiopure Starting Material)

\Williamson Ether
Synthesis

1. Deprotonation with NaH in THF
2. Addition of CHsl (Methyl lodide)

Methyl (S)-2-methoxypropanoate
(Intermediate Ester)

Step 2: Sa%onification

Base Hydrolysis
(e.g., NaOH in H20/MeOH)

Sodium (S)-2-methoxypropanoate
(Salt Intermediate)

Step 3: Acidification & Isolation

Acidic Workup
(e.0., ag. HCI)

(S)-2-Methoxypropanoic Acid
(Final Product, >99% e.e.)
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Caption: Stereospecific synthesis of (S)-2-methoxypropanoic acid.

Detailed Experimental Protocol (Exemplary)

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2
equivalents) portion-wise to the stirred THF.

Substrate Addition: Slowly add a solution of methyl (S)-lactate (1.0 equivalent) in anhydrous
THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which
hydrogen gas will evolve as the alkoxide is formed.

Methylation: Add methyl iodide (CHsl, 1.5 equivalents) dropwise via syringe. After the
addition is complete, remove the ice bath and allow the reaction to warm to room
temperature, stirring overnight. Rationale: This is a standard Williamson ether synthesis; the
alkoxide formed in the previous step acts as a nucleophile, attacking the electrophilic methyl
iodide in an Sn2 reaction.

Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow
addition of water. Add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in
water/methanol and stir vigorously at room temperature for 4-6 hours to saponify the ester.

Workup and Isolation: Concentrate the mixture under reduced pressure to remove the
organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl
ether to remove any unreacted starting material or byproducts. Cool the aqueous layer to 0
°C and acidify to pH ~2 with cold 1M hydrochloric acid (HCI).

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic
extracts, dry over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under reduced
pressure to yield the final product, (S)-2-methoxypropanoic acid.
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Section 3: Analytical and Spectroscopic
Characterization

Confirming the structure and enantiomeric purity of the final product is paramount. A
combination of spectroscopic and chromatographic techniques provides a self-validating
system of characterization.

NMR Assignments
C1: ~175-180 ppm C2: ~78-82 ppm C3: ~18-20 ppm C4: ~58-60 ppm
Hd: ~10-12 ppm (broad s) Hc: ~3.8-4.0 ppm (q) Hb: ~1.4-1.5 ppm (d) Ha: ~3.3-3.4 ppm (s)

Click to download full resolution via product page

Caption: Structure and predicted NMR assignments for (S)-2-methoxypropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts
(8) in CDCls are detailed below.
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Atom Assignment

H NMR Prediction
(ppm)

13C NMR Prediction
(ppm)

Rationale | Key
Features

Ha (-OCHs)

~3.35 (s, 3H)

~58-60

A singlet in tH NMR
as there are no
adjacent protons. In
13C NMR, typical for a
methoxy group
carbon.

Hb (-CHs)

~1.45 (d, 3H)

~18-20

A doublet in *H NMR
due to coupling with
Hc (J=7 Hz). A
shielded aliphatic
carbon in 13C NMR.

Hc (-CH-)

~3.90 (g, 1H)

~78-82

A quartet in tH NMR
due to coupling with
the three Hb protons.
In 3C NMR, this
carbon is deshielded

by two oxygen atoms.

Hd (-COOH)

~11.0 (br s, 1H)

A broad singlet
characteristic of a
carboxylic acid proton,
which is
concentration-
dependent and

exchanges with D20.

C1 (-C=0)

~175-180

Characteristic
chemical shift for a
carboxylic acid

carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber ] )
Vibration Type
(cm™)

Functional Group

Significance

2500-3300 O-H stretch

Carboxylic Acid

A very broad and
strong absorption,
characteristic of the
hydrogen-bonded
hydroxyl group of a

carboxylic acid dimer.

~2980, ~2940 C-H stretch (sp?)

Alkyl

Absorptions
corresponding to the
methyl and methine
C-H bonds.

~1710 C=0 stretch

Carbonyl

A very strong, sharp
absorption, indicative
of the carboxylic acid

carbonyl group.

~1120 C-O stretch

Ether

A strong absorption
corresponding to the
C-O-C ether linkage.

Chiral High-Performance Liquid Chromatography

(HPLC)

To validate the stereochemical outcome of the synthesis, the enantiomeric excess (e.e.) must

be determined. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs, often based on polysaccharide derivatives like cellulose or

amylose, create a chiral environment within the column.[8] The two enantiomers of the analyte

form transient diastereomeric complexes with the CSP, which have different interaction

energies. This difference in stability leads to different retention times, allowing for their

separation and quantification.

Exemplary Chiral HPLC Protocol:
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e Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).

» Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic
acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA. Rationale: The
non-polar mobile phase is standard for normal-phase chromatography on these columns.
TFA is added to protonate the carboxylic acid, preventing peak tailing and improving
resolution.[9]

e Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.
o Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

e Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak
areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Section 4: Applications in Drug Discovery and
Development

(S)-2-methoxypropanoic acid is a valuable synthon because it provides a small, enantiopure
fragment containing a carboxylic acid handle for further elaboration and a methoxy group that
can modulate properties like lipophilicity and metabolic stability.

While it may not be a direct fragment of a widely known blockbuster drug, its structural motif is
highly relevant. For instance, the closely related (R)-2-aryloxypropionic acids are critical
intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, where the
stereochemistry at the C2 position is essential for biological activity.[10] This demonstrates the
industrial importance of this chiral propanoic acid core.

In drug development, this building block can be used to:

e Synthesize Chiral Ligands: The carboxylic acid can be converted to an amide to link with
other fragments, while the stereocenter controls the 3D orientation of substituents.

e Act as a Spatially-Defined Linker: The propanoic acid backbone can be used to connect two
pharmacophores with a specific spatial relationship.
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e Improve Pharmacokinetic Properties: The methoxy group can block metabolic oxidation that
might otherwise occur at the C2 position of a corresponding hydroxy acid.

Section 5: Safety and Handling

(S)-2-methoxypropanoic acid requires careful handling due to its potential hazards. All
handling should be performed in a well-ventilated fume hood by trained personnel.

Hazard Class GHS Statement Pictogram

) H318: Causes serious eye
Serious Eye Damage GHSO05
damage.

Data sourced from representative Safety Data Sheets.[11]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-
proof safety goggles, and a lab coat. A face shield is recommended when handling larger
guantities.

» Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. Keep away
from incompatible materials such as strong oxidizing agents and strong bases.

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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